molecular formula C14H16ClN3O2 B14859735 Benzyl (2-(4-(chloromethyl)-1H-imidazol-2-yl)ethyl)carbamate

Benzyl (2-(4-(chloromethyl)-1H-imidazol-2-yl)ethyl)carbamate

Cat. No.: B14859735
M. Wt: 293.75 g/mol
InChI Key: JHYJYFIGDXAFJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (2-(4-(chloromethyl)-1H-imidazol-2-yl)ethyl)carbamate: is an organic compound that features a benzyl group, an imidazole ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2-(4-(chloromethyl)-1H-imidazol-2-yl)ethyl)carbamate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted imidazoles
  • Oxidized or reduced derivatives of the original compound

Mechanism of Action

The mechanism of action of Benzyl (2-(4-(chloromethyl)-1H-imidazol-2-yl)ethyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Uniqueness: Benzyl (2-(4-(chloromethyl)-1H-imidazol-2-yl)ethyl)carbamate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H16ClN3O2

Molecular Weight

293.75 g/mol

IUPAC Name

benzyl N-[2-[5-(chloromethyl)-1H-imidazol-2-yl]ethyl]carbamate

InChI

InChI=1S/C14H16ClN3O2/c15-8-12-9-17-13(18-12)6-7-16-14(19)20-10-11-4-2-1-3-5-11/h1-5,9H,6-8,10H2,(H,16,19)(H,17,18)

InChI Key

JHYJYFIGDXAFJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC2=NC=C(N2)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.